3,4-Difluoro-5-hydroxybenzoic acid

Description

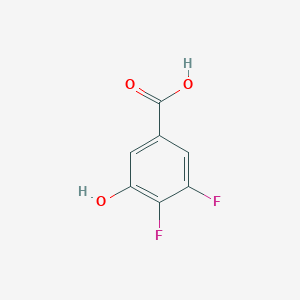

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJFPTDSRAEDCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477670 | |

| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-45-3 | |

| Record name | 3,4-Difluoro-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Difluoro-5-hydroxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenolic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 3,4-Difluoro-5-hydroxybenzoic acid (CAS Number: 749230-45-3) has emerged as a pivotal building block, particularly in the synthesis of novel therapeutic agents. Its trifunctionalized aromatic core, featuring a carboxylic acid, a hydroxyl group, and vicinal fluorine atoms, offers a versatile platform for chemical modification and the optimization of drug-like properties. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in medicinal chemistry, with a particular focus on its role as a precursor to potent enzyme inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic and medicinal chemistry. The following table summarizes its key molecular and physical characteristics.

| Property | Value | Source |

| CAS Number | 749230-45-3 | [1] |

| Molecular Formula | C₇H₄F₂O₃ | [1] |

| Molecular Weight | 174.1 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | 2-8°C, dry | [1] |

Synthesis and Purification: A Plausible Synthetic Route

Proposed Synthetic Workflow

The proposed synthesis involves the regioselective displacement of the C5 fluorine of 3,4,5-trifluorobenzoic acid with a hydroxide or a protected hydroxyl group, followed by acidification. The rationale behind this approach is the activation of the C5 position by the electron-withdrawing carboxylic acid group and the flanking fluorine atoms.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar transformations and should be optimized for safety and yield in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4,5-trifluorobenzoic acid (1 equivalent) in an appropriate solvent such as water or a mixture of water and a polar aprotic solvent.

-

Reagent Addition: Add a solution of sodium hydroxide (1.1-1.5 equivalents) in water dropwise to the stirred solution of the starting material.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

-

Isolation: The product, this compound, is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical. The following sections detail the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this molecule. The presence of fluorine atoms will result in characteristic C-F and H-F coupling patterns.

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H (at C2) | 7.2 - 7.5 | Doublet of doublets (dd) | JH-F(3) ≈ 8-10, JH-F(4) ≈ 1-2 |

| Aromatic H (at C6) | 6.8 - 7.1 | Doublet of doublets (dd) | JH-F(4) ≈ 8-10, JH-F(3) ≈ 1-2 |

| Hydroxyl (-OH) | 9.0 - 11.0 | Broad singlet | - |

| Carboxylic Acid (-COOH) | 12.0 - 13.5 | Broad singlet | - |

13C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show seven distinct signals, with the carbon atoms attached to fluorine exhibiting large one-bond C-F coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C=O | 165 - 170 | Singlet | - |

| C-F (at C3) | 150 - 155 | Doublet | 1JC-F ≈ 240-260 |

| C-F (at C4) | 145 - 150 | Doublet | 1JC-F ≈ 240-260 |

| C-OH (at C5) | 140 - 145 | Doublet of doublets (dd) | 2JC-F(4) ≈ 10-15, 3JC-F(3) ≈ 2-5 |

| C (at C1) | 120 - 125 | Doublet of doublets (dd) | 2JC-F(3) ≈ 10-15, 3JC-F(4) ≈ 2-5 |

| C-H (at C2) | 115 - 120 | Doublet of doublets (dd) | 2JC-F(3) ≈ 20-25, 3JC-F(4) ≈ 3-7 |

| C-H (at C6) | 105 - 110 | Doublet of doublets (dd) | 2JC-F(4) ≈ 20-25, 3JC-F(3) ≈ 3-7 |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or acetone-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the hydroxyl, carbonyl, and C-F functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3300 - 3500 | Broad |

| O-H stretch (carboxylic acid) | 2500 - 3300 | Very broad |

| C=O stretch (carboxylic acid) | 1680 - 1710 | Strong |

| C=C stretch (aromatic) | 1580 - 1620 | Medium |

| C-F stretch | 1100 - 1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.

| Ion | m/z (relative intensity) | Description |

| [M]⁺ | 174 | Molecular ion |

| [M - H₂O]⁺ | 156 | Loss of water |

| [M - COOH]⁺ | 129 | Loss of the carboxylic acid group |

Applications in Drug Discovery: A Precursor to Soluble Epoxide Hydrolase (sEH) Inhibitors

This compound is a valuable intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors. sEH is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the levels of beneficial EETs are increased, offering a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and pain.

The difluoro and hydroxy-substituted benzoic acid moiety can serve as a key pharmacophoric element that interacts with the active site of the sEH enzyme. The specific substitution pattern of this compound allows for the generation of libraries of potential inhibitors with diverse properties.

Signaling Pathway of sEH Inhibition

Caption: The role of sEH inhibitors in the arachidonic acid cascade.

Safety and Handling

As a fine chemical intermediate, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound was not found, the safety profile can be inferred from structurally related fluorinated and hydroxylated benzoic acids.

-

General Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area or under a chemical fume hood.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is at 2-8°C.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique structural features make it a highly valuable and versatile building block for the synthesis of complex and potent therapeutic agents. The insights provided in this technical guide, from its synthesis and characterization to its critical role in the development of sEH inhibitors, underscore its significance for researchers and scientists in the pharmaceutical industry. As the quest for novel and more effective medicines continues, the strategic application of intermediates like this compound will undoubtedly play a crucial role in shaping the future of therapeutic intervention.

References

An In-depth Technical Guide to the Molecular Structure of 3,4-Difluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3,4-Difluoro-5-hydroxybenzoic acid, a key intermediate in the synthesis of advanced fluorinated pharmaceuticals. The strategic placement of fluorine atoms and hydroxyl and carboxyl functional groups on the benzene ring imparts unique physicochemical properties to this molecule, making it a valuable building block in medicinal chemistry. This document delineates its structural features through an exploration of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), a discussion of its synthesis, and an overview of its potential applications and safety considerations. The content is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Introduction

This compound (C₇H₄F₂O₃, Molar Mass: 174.10 g/mol ) is a substituted aromatic carboxylic acid that has garnered interest in the field of medicinal chemistry. The incorporation of fluorine atoms into bioactive molecules is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. The presence of both a hydroxyl and a carboxylic acid group provides multiple points for chemical modification, allowing for its integration into a diverse range of complex molecular architectures. This guide aims to provide a detailed understanding of its molecular structure, which is fundamental to appreciating its reactivity and potential as a pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a hydroxyl group at position 5, and a carboxylic acid group at position 1.

Systematic Name: this compound Synonym: 3-Hydroxy-4,5-difluorobenzoic acid[1] CAS Number: 749230-45-3[1] Molecular Formula: C₇H₄F₂O₃[1] Molecular Weight: 174.10 g/mol [1]

The arrangement of the electron-withdrawing fluorine atoms and the carboxylic acid group, along with the electron-donating hydroxyl group, creates a unique electronic environment on the aromatic ring. This electronic distribution significantly influences the molecule's acidity, reactivity, and intermolecular interactions.

Predicted Physicochemical Data

| Property | Predicted Value | Source |

| pKa (strongest acidic) | 2.9 (Carboxylic Acid) | ChemAxon |

| pKa (strongest basic) | 7.8 (Hydroxyl) | ChemAxon |

| LogP | 1.8 | ChemAxon |

| Polar Surface Area | 57.53 Ų | PubChem[2] |

| Hydrogen Bond Donors | 2 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

These predicted values suggest that this compound is a moderately lipophilic, polar molecule with the capacity for significant hydrogen bonding, which is a critical determinant of its behavior in biological systems.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound. Although experimental spectra for this compound are not widely published, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and mass spectra based on established principles and data from structurally similar molecules.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-withdrawing effects of the fluorine and carboxylic acid groups will cause the aromatic protons to appear in the downfield region.

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-2 | 7.5 - 7.7 | Doublet of doublets (dd) |

| H-6 | 7.2 - 7.4 | Doublet of doublets (dd) |

| -OH | 9.0 - 11.0 | Broad singlet |

| -COOH | 12.0 - 13.0 | Broad singlet |

These predictions are based on standard chemical shift values and the expected coupling patterns from the fluorine and adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups and the fluorine atoms, which exhibit characteristic carbon-fluorine coupling.

| Carbon | Predicted Chemical Shift (δ) ppm |

| C-1 (-COOH) | 165 - 170 |

| C-2 | 110 - 115 |

| C-3 (-F) | 150 - 155 (d, J ≈ 240-250 Hz) |

| C-4 (-F) | 145 - 150 (d, J ≈ 240-250 Hz) |

| C-5 (-OH) | 140 - 145 |

| C-6 | 115 - 120 |

The large coupling constants (J) for C-3 and C-4 are characteristic of a direct C-F bond.

Predicted Infrared (IR) Spectrum

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |

| C=C (Aromatic) | 1550-1650 | Medium to strong |

| C-F | 1100-1300 | Strong |

| C-O | 1210-1320 | Strong |

| O-H (Phenolic) | 3200-3600 | Broad |

Predicted Mass Spectrum

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting fragments.

| m/z | Predicted Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 157 | [M - OH]⁺ |

| 129 | [M - COOH]⁺ |

| 111 | [M - COOH - H₂O]⁺ |

Synthesis of this compound

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

It is crucial to note that this is a theoretical protocol and requires experimental validation and optimization in a laboratory setting.

-

Acylation: To a solution of 1,2-difluoro-3-methoxybenzene in a suitable inert solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride. Slowly add oxalyl chloride and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Hydrolysis: Quench the reaction by carefully pouring it onto ice. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The resulting crude acyl chloride is then carefully hydrolyzed with water to yield 3,4-difluoro-5-methoxybenzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Demethylation: Dissolve the purified 3,4-difluoro-5-methoxybenzoic acid in an appropriate solvent (e.g., dichloromethane). Cool the solution to -78 °C and add a solution of boron tribromide (BBr₃) dropwise. Allow the reaction to proceed to completion.

-

Final Work-up and Purification: Quench the reaction with methanol and then water. Extract the product into an organic solvent, dry, and concentrate. The final product, this compound, can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Fluorinated benzoic acids are valuable intermediates in the synthesis of a variety of pharmaceuticals. The specific substitution pattern of this compound makes it a potentially useful precursor for:

-

Quinolone Antibiotics: The core structure can be incorporated into the quinolone scaffold to develop new antibacterial agents with improved efficacy and pharmacokinetic profiles.[3]

-

Enzyme Inhibitors: The functional groups can be used to target the active sites of various enzymes implicated in disease.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate crossing the blood-brain barrier, making it a candidate for the development of CNS-active drugs.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general safety precautions for handling fluorinated aromatic carboxylic acids should be strictly followed. These compounds are typically irritants and may be harmful if ingested or inhaled.

General Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Hazard Identification (Based on Analogous Compounds)

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its unique substitution pattern of fluorine atoms and reactive functional groups provides a versatile platform for the synthesis of novel therapeutic agents. This technical guide has provided a detailed overview of its molecular structure, predicted spectroscopic properties, a plausible synthetic route, and key safety considerations. Further experimental validation of the data presented here will be invaluable for unlocking the full potential of this promising pharmaceutical intermediate.

References

A Technical Guide to the Spectral Characterization of 3,4-Difluoro-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-5-hydroxybenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and two electron-donating hydroxyl and carboxylic acid groups, imparts distinct chemical and physical properties. Accurate and comprehensive spectral analysis is paramount for confirming its identity, assessing its purity, and understanding its electronic structure, which are critical steps in any research and development pipeline.

Molecular Structure

An In-depth Technical Guide on the Solubility of 3,4-Difluoro-5-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful drug development.[1][2][3] It dictates the concentration of the drug that can be achieved in solution, which in turn affects its absorption and bioavailability.[3] Poor solubility can lead to inadequate drug exposure, variable clinical outcomes, and challenges in developing suitable dosage forms.[4] Therefore, a thorough understanding and accurate measurement of an API's solubility in various solvents are paramount during the pre-formulation and formulation stages.[5] This guide focuses on 3,4-Difluoro-5-hydroxybenzoic acid, a compound of interest in medicinal chemistry, and provides a comprehensive approach to evaluating its solubility profile.[6]

Physicochemical Properties of this compound

While extensive experimental data for this compound is limited, we can infer its key physicochemical properties based on its structure and available data for similar compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₄F₂O₃ | [7] |

| Molecular Weight | 174.1 g/mol | [6][8] |

| Structure | ||

| pKa | The carboxylic acid group will have a pKa likely lower than that of benzoic acid (~4.2) due to the electron-withdrawing effects of the two fluorine atoms. The hydroxyl group will have a much higher pKa. The powerful electron-withdrawing effect of fluorine can strongly affect the polarity of nearby functional groups, modulating properties including pKa.[9] | Inferred |

| logP | The presence of two polar fluorine atoms and a hydroxyl group suggests a relatively low logP, indicating moderate lipophilicity. | Inferred |

| Melting Point | Likely a crystalline solid with a relatively high melting point, similar to other substituted benzoic acids. For example, 3,5-difluoro-4-hydroxybenzoic acid has a melting point of 213-217 °C. | Inferred |

Structural Considerations for Solubility:

The solubility of this compound is governed by the interplay of its functional groups:

-

Carboxylic Acid Group (-COOH): This group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar, protic solvents.[10][11]

-

Hydroxyl Group (-OH): Similar to the carboxylic acid, the hydroxyl group can participate in hydrogen bonding, enhancing solubility in polar solvents.[11]

-

Difluoro-substituted Phenyl Ring: The aromatic ring is inherently hydrophobic. The two fluorine atoms are highly electronegative and can participate in dipole-dipole interactions and weak hydrogen bonding.[9][12] Their strong electron-withdrawing nature can also influence the acidity of the carboxylic acid and hydroxyl protons, thereby affecting solubility in acidic and basic media.[9]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[13] This means that a solute will dissolve best in a solvent that has a similar polarity.

-

Polar Solvents (e.g., alcohols, acetone): this compound is expected to exhibit good solubility in polar organic solvents due to the presence of the carboxylic acid and hydroxyl groups, which can form strong hydrogen bonds with the solvent molecules.[10][11]

-

Nonpolar Solvents (e.g., toluene, hexane): Solubility is expected to be limited in nonpolar solvents as the energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the acid is not compensated by the weak van der Waals interactions with the solvent.

-

Aprotic vs. Protic Solvents: Protic solvents (containing -OH or -NH groups) are generally better solvents for this compound due to their ability to donate hydrogen bonds to the carboxylic and hydroxyl oxygens. Aprotic polar solvents (like DMSO and DMF) are also expected to be good solvents as they can accept hydrogen bonds and have high dielectric constants.

Experimental Determination of Solubility

Accurate determination of solubility requires robust experimental methods. The equilibrium solubility method, often referred to as the shake-flask method, is the gold standard.[1][4]

Equilibrium Solubility (Shake-Flask) Method

This method measures the concentration of a solute in a saturated solution at equilibrium.[1]

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Detailed Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.[14]

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[1][14] Preliminary studies can determine the optimal equilibration time.[15]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[1][14] Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[2]

Analytical Techniques

The choice of analytical technique is crucial for accurate solubility determination.[2]

-

HPLC-UV: This is the preferred method as it can separate the analyte from any potential impurities or degradants, ensuring accurate quantification.[2]

-

UV-Vis Spectroscopy: A faster method, but it is less specific and can be affected by UV-absorbing impurities.[2]

Expected Solubility Profile of this compound

In the absence of direct experimental data, we can predict the solubility behavior of this compound by examining the solubility of benzoic acid and its derivatives.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 298.15 K (25 °C)

| Solvent | Solubility of Benzoic Acid (mole fraction) | Solvent Type | Expected Solubility of this compound |

| Ethanol | High | Polar Protic | High |

| Methanol | High | Polar Protic | High |

| Acetone | High | Polar Aprotic | High |

| Ethyl Acetate | Moderate | Polar Aprotic | Moderate to High |

| Dichloromethane | Low | Moderately Polar | Low to Moderate |

| Toluene | Low | Nonpolar | Low |

| Water | Very Low | Polar Protic | Low |

Data for benzoic acid is derived from multiple sources.[10][16][17]

Analysis and Predictions:

-

High Solubility in Alcohols (Methanol, Ethanol): Like benzoic acid, this compound is expected to be highly soluble in alcohols due to the strong hydrogen bonding interactions between the carboxylic acid and hydroxyl groups of the solute and the hydroxyl group of the solvent.[10]

-

Good Solubility in Polar Aprotic Solvents (Acetone, Ethyl Acetate): These solvents can act as hydrogen bond acceptors, interacting favorably with the acidic protons of the solute.

-

Lower Solubility in Less Polar and Nonpolar Solvents: The energy required to overcome the strong intermolecular forces in the solid-state of the acid will not be sufficiently compensated by the weaker interactions with solvents like dichloromethane and toluene, leading to lower solubility.

-

Influence of Substituents: The two fluorine atoms and the additional hydroxyl group, when compared to benzoic acid, introduce more polarity to the molecule. This is expected to enhance its solubility in polar solvents. The fluorine atoms, being highly electronegative, can also participate in dipole-dipole interactions, further promoting dissolution in polar media.[9]

Caption: Intermolecular forces governing the solubility of a polar API in a polar protic solvent.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data is currently unavailable, a combination of theoretical principles, analysis of the solubility of related compounds, and robust experimental methodologies allows for a reliable prediction and measurement of its solubility profile. A thorough investigation of solubility is a critical step in the successful development of any new chemical entity for pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. rheolution.com [rheolution.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 6. This compound [myskinrecipes.com]

- 7. This compound | C7H4F2O3 | CID 12105144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 10. Page loading... [guidechem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. researchgate.net [researchgate.net]

- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

physical characteristics of 3,4-Difluoro-5-hydroxybenzoic acid

An In-depth Technical Guide to the Physical Characteristics of 3,4-Difluoro-5-hydroxybenzoic Acid

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 749230-45-3, is a halogenated aromatic acid of significant interest in medicinal chemistry and materials science.[1] Its structural framework, featuring a benzoic acid core functionalized with two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, imparts a unique combination of chemical reactivity, acidity, and potential for intermolecular interactions. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in the development of antibiotics and central nervous system agents, where fluorine substitution can enhance metabolic stability and binding affinity.[1]

This technical guide provides a comprehensive analysis of the core . We will delve into its fundamental properties, present detailed, field-proven protocols for their experimental determination, and explain the underlying chemical principles that govern these characteristics. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.

Summary of Physical Characteristics

The following table summarizes the key physical and chemical identifiers for this compound. While extensive experimental data for this specific molecule is not widely published, the values and characteristics presented are based on data from closely related analogs and established structure-property relationships.

| Property | Data / Expected Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₃ | [1][2] |

| Molecular Weight | 174.10 g/mol | [1] |

| Appearance | Expected to be a white to off-white crystalline solid | Inferred |

| Melting Point (°C) | Predicted: 170-185 | Inferred[3][4] |

| Aqueous Solubility | Predicted to have moderate to high aqueous solubility | Inferred[5] |

| pKa (acid dissociation constant) | Predicted: ~3.5 (Carboxylic), ~8.5 (Phenolic) | Inferred[6][7] |

| Storage Conditions | 2-8°C, dry environment | [1] |

Detailed Analysis of Physical Properties

Melting Point: A Gauge of Purity and Lattice Energy

The melting point of a crystalline solid is a critical indicator of its purity and the strength of its crystal lattice forces. For this compound, the presence of polar functional groups (carboxyl, hydroxyl) and fluorine atoms facilitates strong intermolecular hydrogen bonding and dipole-dipole interactions, resulting in a relatively high melting point for a molecule of its size. Impurities disrupt this crystalline lattice, typically causing a depression and broadening of the melting range.[8][9]

Based on isomers like 3,4-difluoro-2-hydroxybenzoic acid (m.p. 174-178 °C), a melting point in the range of 170-185 °C is a reasonable prediction.[3][4]

This protocol describes a standard method for accurately determining the melting point range of a solid organic compound.

Causality: The methodology relies on slow, controlled heating to ensure thermal equilibrium between the sample, the heating block, and the thermometer, allowing for a precise observation of the phase transition from solid to liquid.[10] A fast ramp rate can lead to "thermal lag," where the thermometer reading is lower than the actual temperature of the sample, resulting in an inaccurate measurement.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse sample will not pack well and will melt unevenly.[11]

-

Capillary Loading: Load a small amount of the powdered sample (1-2 mm height) into a capillary tube sealed at one end. Tap the tube gently to pack the sample tightly at the bottom.[8]

-

Initial Fast Run (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[10]

-

Accurate Measurement:

-

Set the starting temperature on the apparatus to at least 20 °C below the expected or observed approximate melting point.

-

Set the heating ramp rate to a slow value, typically 1-2 °C/minute.[10]

-

Insert the capillary tube into the heating block.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the last crystal of the solid melts completely.

-

The melting point is reported as the range T1-T2. A pure compound typically has a sharp melting range of 1-2 °C.[8]

-

-

Mixed Melting Point for Identification: To confirm the identity of an unknown sample suspected to be the target compound, mix it 50:50 with an authentic standard. If there is no depression in the melting point of the mixture, the unknown is identical to the standard.[9]

Solubility: A Critical Parameter for Drug Development

Solubility is a crucial property in drug discovery, influencing everything from in vitro assay reliability to in vivo bioavailability.[12] For this compound, the polar hydroxyl and carboxylic acid groups are capable of hydrogen bonding with water, suggesting moderate to good aqueous solubility. The fluorine atoms can also participate in weaker hydrogen bonds, further influencing solvation.

In drug development, two types of solubility are typically measured:

-

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It's a high-throughput screen used in early discovery.[13][14]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for solubility measurement and is critical for later-stage development and formulation.[13][15]

This protocol is the benchmark method recommended by regulatory bodies like the World Health Organization (WHO) for determining the equilibrium solubility of an active pharmaceutical ingredient (API).[15]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period with agitation allows sufficient time for the dissolution process to complete.[16] The final analysis of the supernatant provides the maximum concentration of the compound that can be dissolved under the specified conditions.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a vial to ensure that a saturated solution can be formed.[15]

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. For biopharmaceutical classification, testing is typically done at pH 1.2, 4.5, and 6.8.[15]

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[16]

-

Separation: After incubation, remove the vials and allow the contents to settle. Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation. This step is critical to avoid artificially high concentration readings from suspended microparticles.

-

Quantification: Analyze the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[16] The result is reported in units such as µg/mL or mM.

Acidity (pKa): Predicting Ionization State

The pKa value quantifies the acidity of a functional group. This compound is a polyprotic acid with two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.

-

Carboxylic Acid Proton: Expected to be the more acidic of the two. The acidity of benzoic acid (pKa ≈ 4.2) is significantly increased by the two strongly electron-withdrawing fluorine atoms via the inductive effect, which stabilizes the resulting carboxylate anion. A pKa in the range of 3.0-3.5 is a reasonable prediction.

-

Phenolic Proton: The acidity of phenol (pKa ≈ 10.0) is also enhanced by the electron-withdrawing fluorine atoms. A pKa in the range of 8.0-9.0 is expected.[6][7]

Knowing the pKa values is essential for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor binding interactions.

This spectrometric method is highly effective for phenolic compounds, as the UV-Vis absorbance spectrum of the phenolate ion is typically different from that of the protonated phenol.[17]

Causality: The method leverages Beer-Lambert's law. As the pH of the solution is changed, the equilibrium between the acidic (HA) and basic (A⁻) forms of the molecule shifts. If HA and A⁻ have different molar absorptivities at a specific wavelength, the total absorbance of the solution will change sigmoidally with pH. The inflection point of this sigmoidal curve corresponds to the pH at which [HA] = [A⁻], which is the definition of the pKa.[17][18]

Step-by-Step Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to minimize its effect on the pKa.

-

Spectrometric Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample at each pH.[17]

-

Data Analysis:

-

Identify a wavelength where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the solution.

-

Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the experimental pKa.[18] Two inflection points will be observed, corresponding to the carboxylic and phenolic pKa values.

-

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as distinct signals, likely doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. Their chemical shifts will be downfield (likely > 7.0 ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing groups.[19][20]

-

Hydroxyl and Carboxyl Protons: These will appear as broad singlets. The carboxylic acid proton will be significantly downfield (10-13 ppm), while the phenolic proton will be in the range of 5-10 ppm. Their exact positions are highly dependent on solvent and concentration.[21][22]

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically in the 165-175 ppm range.[21]

-

Aromatic Carbons: Seven distinct signals are expected. Carbons directly attached to the highly electronegative fluorine and oxygen atoms will be shifted significantly downfield. The C-F and C-O carbons will show characteristic large one-bond and smaller multi-bond coupling constants (J-coupling) with the respective heteroatoms.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[23]

-

O-H Stretch (Phenol): A less broad O-H stretching band around 3200-3600 cm⁻¹. This may be superimposed on the carboxylic acid O-H band.

-

C=O Stretch (Carbonyl): A strong, sharp absorption peak is expected around 1680-1710 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a typical saturated carboxylic acid.[23][24]

-

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹, are characteristic of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 174.10.[25]

-

Key Fragmentation: A prominent fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH, mass 17) followed by the loss of carbon monoxide (CO, mass 28). A very common fragment is the loss of the entire carboxyl group as COOH (mass 45) or CO₂ (mass 44) from the molecular ion.[26][27]

Conclusion

This compound is a multifaceted molecule whose physical properties are dictated by a delicate interplay of its functional groups. Its predicted high melting point, moderate aqueous solubility, and distinct acidic character make it a compound with both challenges and opportunities for drug development and materials science. The experimental protocols and theoretical explanations provided in this guide offer a robust framework for scientists to accurately characterize this compound, enabling its effective utilization in research and development. A thorough understanding of these foundational characteristics is the first step toward unlocking the full potential of this versatile chemical entity.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | C7H4F2O3 | CID 12105144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-difluoro-2-hydroxybenzoic acid [stenutz.eu]

- 4. 3,4-DIFLUORO-2-HYDROXYBENZOIC ACID | 189283-51-0 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. athabascau.ca [athabascau.ca]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. scribd.com [scribd.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. who.int [who.int]

- 16. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 18. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - ProQuest [proquest.com]

- 19. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 21. rsc.org [rsc.org]

- 22. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 23. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. vuir.vu.edu.au [vuir.vu.edu.au]

- 27. Benzoic acid, 3,4,5-trihydroxy- [webbook.nist.gov]

The Emerging Potential of 3,4-Difluoro-5-hydroxybenzoic Acid in Therapeutic Research

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the strategic use of fluorinated scaffolds has become a cornerstone for developing next-generation therapeutics. The incorporation of fluorine can dramatically enhance critical pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] This guide focuses on 3,4-Difluoro-5-hydroxybenzoic acid (DFHBA) , a structurally intriguing molecule that, while known primarily as a synthetic intermediate, possesses a chemical architecture suggestive of significant, yet underexplored, biological potential.[3] This document provides a technical framework for researchers, scientists, and drug development professionals to investigate and unlock the therapeutic promise of DFHBA. We will move beyond its current status as a building block to explore its potential as an active agent, grounded in the established activities of its structural analogs. This guide will detail the scientific rationale, propose validated experimental workflows, and outline the mechanistic basis for its potential in antimicrobial, antioxidant, and enzyme inhibition applications.

Introduction to this compound (DFHBA)

This compound is a fluorinated derivative of hydroxybenzoic acid. Its structure is characterized by a benzoic acid core, a hydroxyl group, and two fluorine atoms on the aromatic ring. These features make it a compelling candidate for biological investigation.

| Property | Value |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.1 g/mol [3] |

| CAS Number | 183065-68-1 |

| Known Roles | Intermediate for pharmaceuticals (antibiotics, CNS agents), enzyme inhibitors.[3] |

The rationale for exploring DFHBA's intrinsic bioactivity stems from two key principles:

-

The Power of Fluorination: The carbon-fluorine bond is exceptionally strong, rendering molecules more resistant to metabolic degradation and increasing their in-vivo half-life.[1] Furthermore, fluorine's high electronegativity can modulate the acidity of adjacent functional groups and create unique non-covalent interactions (e.g., halogen bonds) within protein binding pockets, potentially enhancing target affinity and selectivity.[1][2]

-

The Hydroxybenzoic Acid Scaffold: The parent hydroxybenzoic acid structure is a well-established pharmacophore present in numerous natural and synthetic compounds with proven biological effects, including antimicrobial, antioxidant, and anti-inflammatory activities.[4][5]

This guide hypothesizes that the combination of these features in DFHBA could lead to a unique biological activity profile, meriting a thorough and systematic investigation.

Potential Biological Activity I: Antimicrobial Efficacy

Expertise & Experience: The rationale for investigating DFHBA as an antimicrobial agent is strong. Structurally related fluorinated quinolones, which are often synthesized from fluorinated benzoic acid intermediates, are mainstays in antibacterial therapy. Moreover, non-fluorinated hydroxybenzoic acids like protocatechuic acid (3,4-dihydroxybenzoic acid) exhibit documented antimicrobial properties.[6] The presence of fluorine in DFHBA could enhance cell membrane penetration and/or improve interaction with bacterial enzyme targets.

Proposed Mechanism of Action: Phenolic acids typically exert antimicrobial effects by disrupting the bacterial cell membrane integrity, interfering with ATP synthesis, or inhibiting essential enzymes. The acidic carboxyl group and the lipophilic nature of the difluorinated ring in DFHBA may synergize to compromise the phospholipid bilayer of bacterial membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a standardized broth microdilution method to determine the MIC of DFHBA against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Self-Validating System Trustworthiness: This protocol includes positive (standard antibiotic) and negative (vehicle) controls to ensure the validity of the results. The use of standardized bacterial strains (e.g., ATCC strains) ensures reproducibility.

Step-by-Step Methodology:

-

Preparation of DFHBA Stock Solution: Accurately weigh 10 mg of DFHBA and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution.

-

Bacterial Culture Preparation: Inoculate S. aureus and E. coli in separate tubes of Mueller-Hinton Broth (MHB). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.

-

Serial Dilution in Microplate:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well microplate.

-

Add 200 µL of the DFHBA stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates concentrations ranging from 1000 µg/mL to 1.95 µg/mL.

-

Well 11 will serve as the growth control (no DFHBA).

-

Well 12 will serve as the sterility control (MHB only).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be ~110 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of DFHBA that completely inhibits visible bacterial growth. Resazurin can be added as an indicator; a color change from blue to pink indicates metabolic activity (growth).

Data Presentation: Hypothetical MIC Values

| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |

| DFHBA | 64 | 128 |

| Ciprofloxacin (Control) | 1 | 0.5 |

| Vehicle (DMSO) | >1024 | >1024 |

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Potential Biological Activity II: Antioxidant Capacity

Expertise & Experience: Hydroxybenzoic acids are classic phenolic antioxidants.[7] Their ability to donate a hydrogen atom from the hydroxyl group neutralizes free radicals. The electron-withdrawing fluorine atoms on the DFHBA ring are expected to influence the O-H bond dissociation enthalpy (BDE). While typically strengthening the bond, their placement relative to the hydroxyl group could modulate the stability of the resulting phenoxyl radical. A theoretical study on a different phenolic acid, ferulic acid, showed that fluorination can indeed alter its antioxidant properties.[8]

Proposed Mechanism of Action: DFHBA is predicted to act as a free radical scavenger primarily through a Hydrogen Atom Transfer (HAT) mechanism. The phenolic hydroxyl group donates its hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable, resonance-delocalized phenoxyl radical on the DFHBA molecule.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay quantifies the ability of DFHBA to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Self-Validating System Trustworthiness: The protocol's reliability is ensured by using a well-characterized stable radical (DPPH) and comparing the activity of the test compound against a known antioxidant standard, such as Ascorbic Acid or Trolox. A blank control corrects for any background absorbance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

DFHBA Solutions: Prepare a series of concentrations of DFHBA (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

-

DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Standard: Prepare a similar concentration series of Ascorbic Acid in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each concentration of DFHBA or the standard solution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to all wells.

-

For the control, add 100 µL of methanol instead of the test compound.

-

-

Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

IC50 Determination: Plot the % Inhibition against the concentration of DFHBA. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals, determined by regression analysis.

Data Presentation: Hypothetical Antioxidant Activity

| Compound | IC50 (µg/mL) |

| DFHBA | 85 |

| Ascorbic Acid (Standard) | 8 |

Visualization: DPPH Radical Scavenging Mechanism

Caption: Mechanism of DPPH radical scavenging by DFHBA.

Potential Biological Activity III: Enzyme Inhibition

Expertise & Experience: DFHBA is commercially noted as an intermediate for enzyme inhibitors.[3] Furthermore, the fluorinated benzoic acid scaffold is prevalent in many targeted inhibitors. For example, derivatives of 4-fluoro-3-hydroxybenzoic acid are being investigated as inhibitors of β-arylsulfotransferase IV,[9] and other difluorinated phenyl derivatives have shown potent inhibition of VEGFR-2 kinase.[10] The benzoic acid moiety can mimic natural substrates (like amino acids) or act as a hinge-binding motif, while the fluorine atoms can form specific halogen bonds to enhance binding affinity in an active site.

Proposed Target and Mechanism: As a proof-of-concept, we propose investigating DFHBA as an inhibitor of α-amylase, a key enzyme in carbohydrate metabolism. Non-fluorinated hydroxybenzoic acids are known to inhibit this enzyme.[11] The inhibition is likely competitive, where the carboxyl and hydroxyl groups of DFHBA form hydrogen bonds with key amino acid residues (e.g., Asp197, Glu233, Asp300) in the α-amylase active site, preventing the binding of its natural starch substrate.

Experimental Protocol: α-Amylase Inhibition Assay

This colorimetric assay measures the amount of starch remaining after enzymatic digestion, using the iodine-starch reaction.

Self-Validating System Trustworthiness: The assay includes a no-enzyme control to establish the baseline starch signal and a no-inhibitor control to measure maximum enzyme activity. Acarbose, a known α-amylase inhibitor, is used as a positive control to validate the assay's responsiveness.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Enzyme Solution: Prepare a 0.5 U/mL solution of porcine pancreatic α-amylase in phosphate buffer (pH 6.9).

-

Substrate: Prepare a 1% (w/v) starch solution by dissolving soluble starch in the phosphate buffer with gentle heating.

-

Inhibitor Solutions: Prepare various concentrations of DFHBA and Acarbose in the buffer.

-

Color Reagent: Prepare an iodine solution (e.g., Lugol's solution).

-

-

Assay Procedure:

-

In test tubes, pre-incubate 200 µL of the α-amylase solution with 200 µL of DFHBA/Acarbose at different concentrations for 10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 200 µL of the starch solution to each tube.

-

Incubate the reaction mixture for 15 minutes at 37°C.

-

Stop the reaction by adding 200 µL of 1 M HCl.

-

-

Color Development and Measurement:

-

Add 1 mL of the color reagent to each tube.

-

Measure the absorbance at 620 nm. A higher absorbance indicates more undigested starch and thus higher enzyme inhibition.

-

-

Calculation: % Inhibition = [(Abs_sample - Abs_enzyme_control) / (Abs_blank - Abs_enzyme_control)] * 100

-

Plot % inhibition vs. concentration to determine the IC50 value.

-

Data Presentation: Hypothetical α-Amylase Inhibition

| Compound | IC50 (µM) |

| DFHBA | 150 |

| Acarbose (Standard) | 25 |

Visualization: Principle of Competitive Enzyme Inhibition

Caption: Competitive inhibition of an enzyme by DFHBA.

Conclusion and Future Directions

This guide establishes a strong, evidence-based rationale for investigating this compound as a bioactive molecule. Its unique combination of a proven hydroxybenzoic acid scaffold and strategic difluorination presents a compelling profile for potential antimicrobial, antioxidant, and enzyme-inhibitory activities. The provided protocols offer robust, validated frameworks for initial screening and characterization.

Future research should focus on:

-

Broad-Spectrum Screening: Testing DFHBA against a wider panel of microbial pathogens (including resistant strains) and a diverse set of clinically relevant enzymes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DFHBA to understand how the position and number of fluorine and hydroxyl groups affect biological activity.

-

Computational Modeling: Employing molecular docking studies to predict binding modes and guide the selection of enzyme targets.

-

In Vivo Validation: Advancing promising in vitro findings into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

By systematically applying the principles and methodologies outlined here, the scientific community can fully elucidate the therapeutic potential of this compound, potentially transforming it from a simple intermediate into a valuable lead compound for drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [myskinrecipes.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3,4-Difluoro-5-hydroxybenzoic Acid

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 3,4-difluoro-5-hydroxybenzoic acid, a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] This document will delve into the intricate interplay of the substituents on the benzene ring to identify its primary electrophilic and nucleophilic sites, offering predictive insights for synthetic applications. The content herein is intended for researchers, scientists, and drug development professionals engaged in the design and execution of synthetic organic chemistry.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acid derivatives are of considerable interest in medicinal chemistry due to the unique properties imparted by fluorine substitution. These properties include enhanced metabolic stability, increased lipophilicity, and altered acidity, which can significantly impact the pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound, with its polysubstituted aromatic ring, presents a versatile scaffold for the synthesis of complex molecules, particularly in the development of novel antibiotics and central nervous system agents.[1] A thorough understanding of its reactive sites is paramount for its efficient and selective functionalization.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of the benzene ring in this compound is governed by the electronic effects of its four substituents: two fluorine atoms, a hydroxyl group, and a carboxylic acid group. The interplay of their inductive and resonance effects determines the electron density at each carbon atom of the ring, thereby defining its nucleophilic and electrophilic character.

Substituent Effects on the Aromatic Ring

-

Carboxylic Acid (-COOH): This group is strongly deactivating and meta-directing for electrophilic aromatic substitution. It withdraws electron density from the ring through both a negative inductive effect (-I) and a negative resonance effect (-R).[2]

-

Fluorine (-F): As a halogen, fluorine is deactivating due to its strong -I effect, making the ring less reactive towards electrophiles. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through a positive resonance effect (+R), which stabilizes the intermediate carbocation (arenium ion) formed during electrophilic attack at these positions.

-

Hydroxyl (-OH): The hydroxyl group is a strong activating group and an ortho-, para-director. It donates electron density to the ring primarily through a strong +R effect, which outweighs its -I effect.[3][4]

The combined influence of these groups on the aromatic ring of this compound results in a complex pattern of electron distribution. The strongly activating hydroxyl group and the deactivating but ortho-, para-directing fluorine atoms are in competition with the strongly deactivating and meta-directing carboxylic acid group.

Predicted Electrophilic Sites (Nucleophilicity of the Ring)

For an electrophilic aromatic substitution (EAS) reaction, the incoming electrophile will preferentially attack the positions on the ring with the highest electron density. The hydroxyl group is the most powerful activating group present and will therefore be the dominant directing group. It directs incoming electrophiles to the ortho and para positions relative to itself.

-

Position C2: This position is ortho to the hydroxyl group and meta to the carboxylic acid. The activating effect of the hydroxyl group and the directing effect of the C3-fluorine will favor substitution here.

-

Position C6: This position is also ortho to the hydroxyl group and meta to the carboxylic acid. The activating effect of the hydroxyl group and the directing effect of the C4-fluorine will favor substitution here.

Between C2 and C6, steric hindrance from the adjacent carboxylic acid group at C1 might slightly disfavor substitution at C2. However, the combined activating effects make both C2 and C6 the most probable sites for electrophilic attack.

Diagram of Predicted Electrophilic Attack

Caption: Predicted sites of electrophilic attack on this compound.

Predicted Nucleophilic Sites (Electrophilicity of the Ring)

For a nucleophilic aromatic substitution (SNAr) reaction, a strong nucleophile attacks a carbon atom on the ring that is attached to a good leaving group and is activated by strong electron-withdrawing groups. In this molecule, the fluorine atoms can act as leaving groups. The presence of the electron-withdrawing carboxylic acid and the other fluorine atom activates the ring towards nucleophilic attack.

The most likely sites for nucleophilic attack are the carbon atoms bearing the fluorine atoms, C3 and C4. The electron-withdrawing effects of the carboxylic acid and the adjacent fluorine atom will make these carbons electron-deficient and thus susceptible to nucleophilic attack.

-

Position C3: This carbon is activated by the C4-fluorine and the carboxylic acid group.

-

Position C4: This carbon is activated by the C3-fluorine and the carboxylic acid group.

The stability of the intermediate Meisenheimer complex will determine the preferred site of attack. A nucleophilic attack at C4 would lead to a resonance structure where the negative charge is delocalized onto the carboxyl group, which is a stabilizing interaction.

Diagram of Predicted Nucleophilic Attack

References

Quantum Chemical Calculations for 3,4-Difluoro-5-hydroxybenzoic Acid: A Technical Guide for Drug Development

Abstract

This technical guide provides a comprehensive walkthrough of quantum chemical calculations for 3,4-Difluoro-5-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for leveraging computational chemistry to accelerate the discovery and optimization of novel therapeutic agents. We will explore geometry optimization, vibrational frequency analysis, the prediction of NMR and UV-Vis spectra, and the analysis of molecular orbitals and electrostatic potential maps. Each step is explained with a focus on the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach.

Introduction: The Role of In Silico Chemistry in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and expensive. Computational methods, particularly quantum chemical calculations, have emerged as indispensable tools to mitigate these challenges.[1][2] By simulating molecular behavior at the quantum level, we can predict a wide range of properties that are crucial for drug design, including molecular geometry, stability, reactivity, and potential interactions with biological targets.[1][3] This in silico approach allows for the rapid screening and optimization of drug candidates, reducing the reliance on time-consuming and costly experimental procedures.[4]

This compound presents a compelling case study. Its substituted benzoic acid scaffold is a common motif in pharmacologically active compounds. The presence of fluorine atoms can significantly influence its physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making it a molecule of interest for further investigation. This guide will use this molecule to illustrate the power and utility of quantum chemical calculations in a drug development context.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical calculations is fundamentally dependent on the chosen level of theory and basis set. For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[3][5]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[2] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This is a significant departure from traditional wave function-based methods, as it simplifies the calculation by dealing with the electron density (a function of three spatial coordinates) rather than the many-electron wave function.

Choice of Functional: The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. For organic molecules containing fluorine and oxygen, hybrid functionals often provide reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that combines the strengths of both Hartree-Fock and DFT methods.[6][7]

Basis Sets

A basis set is a set of mathematical functions used to represent the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation.

Pople-style basis sets , such as 6-311++G(d,p) , are a common and effective choice for molecules of this type. Let's break down this nomenclature:

-

6-311 : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is described by three basis functions.

-

++G : These are diffuse functions added to both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.

This combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a robust and reliable level of theory for studying the properties of this compound.[6][7]

Computational Workflow: A Step-by-Step Guide

The following sections outline a detailed protocol for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian.[8][9]

Molecular Structure Input

The first step is to create a 3D model of the molecule. This can be done using a molecular builder such as GaussView.[10][11] It is not necessary to build the molecule with perfect bond lengths and angles initially, as the geometry optimization step will refine the structure to its lowest energy conformation.

Caption: Computational workflow for quantum chemical analysis.

Geometry Optimization

The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is a critical step, as the accuracy of all subsequent calculations depends on having a correctly optimized geometry.

Protocol:

-

Input File: Create a Gaussian input file (.gjf) specifying the initial coordinates of the atoms.

-

Route Section: In the route section of the input file, specify the following keywords:

-

#p B3LYP/6-311++G(d,p) Opt: This requests a geometry optimization at the B3LYP level of theory with the 6-311++G(d,p) basis set. The p keyword requests additional printout.

-

-

Run Calculation: Submit the input file to the quantum chemistry software.

-

Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully. This is typically indicated by the termination message.

Vibrational Frequency Analysis

A frequency calculation should always be performed after a successful geometry optimization. This serves two primary purposes:

-

Confirmation of a True Minimum: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point.

-

Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies and intensities can be used to simulate the IR and Raman spectra of the molecule.[12] This is invaluable for comparing with experimental data and for identifying characteristic functional groups.[6][7]

Protocol:

-

Input File: Use the optimized geometry from the previous step.

-

Route Section: Modify the route section to include the Freq keyword:

-

#p B3LYP/6-311++G(d,p) Freq

-

-

Run Calculation: Submit the job.

-

Analyze Output: Examine the output file for the calculated frequencies. A table of vibrational modes, their frequencies, and their IR and Raman intensities will be provided.

Solvation Effects

For drug development, it is crucial to consider the effects of the biological environment, which is typically aqueous. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk effects of a solvent.[4][13][14]

Protocol:

-

Route Section: To include solvation, add the SCRF=(PCM, Solvent=Water) keyword to the route section of your optimization and frequency calculations.

-

#p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM, Solvent=Water)

-

Analysis of Molecular Properties

Once the core calculations are complete, we can extract a wealth of information about the molecule's properties.

Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

| Parameter | Expected Value (Å or °) |

| C-C (aromatic) bond lengths | ~1.39 - 1.41 Å |

| C-O (hydroxyl) bond length | ~1.36 Å |

| C=O (carboxyl) bond length | ~1.21 Å |

| C-O (carboxyl) bond length | ~1.35 Å |

| O-H (hydroxyl) bond length | ~0.97 Å |

| O-H (carboxyl) bond length | ~0.98 Å |

| C-F bond lengths | ~1.34 - 1.35 Å |

| C-C-C bond angles | ~120° |

| O-C=O bond angle | ~124° |

| Table 1: Expected optimized geometrical parameters for this compound. |

Spectroscopic Properties

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Quantum chemical calculations can predict NMR chemical shifts with a high degree of accuracy.[15][16][17] The Gauge-Independent Atomic Orbital (GIAO) method is the standard for such calculations.[7]